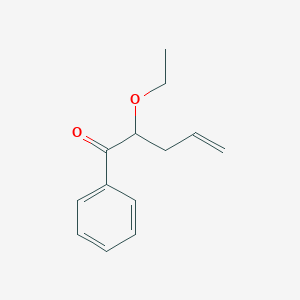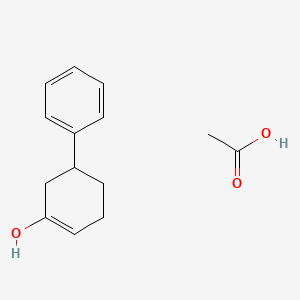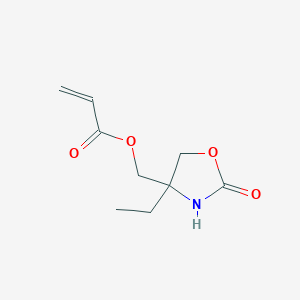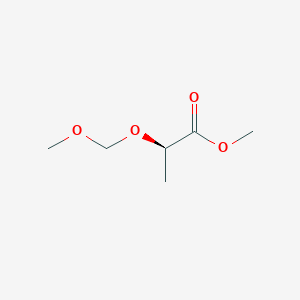![molecular formula C18H23N5O3 B14243669 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine CAS No. 376629-07-1](/img/structure/B14243669.png)
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is a chemical compound known for its potential therapeutic and industrial applicationsThe compound’s structure includes a purine ring fused to an imidazole ring, with a propyl group and a 3,4,5-trimethoxyphenylmethyl group attached .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine typically involves the condensation of a purine derivative with a 3,4,5-trimethoxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
科学的研究の応用
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 9-Butyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine
- 3,4,5-Trimethoxyphenyl azide
- 3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring and the presence of the 3,4,5-trimethoxyphenylmethyl group. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
特性
CAS番号 |
376629-07-1 |
|---|---|
分子式 |
C18H23N5O3 |
分子量 |
357.4 g/mol |
IUPAC名 |
9-propyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C18H23N5O3/c1-5-6-23-14(22-15-17(19)20-10-21-18(15)23)9-11-7-12(24-2)16(26-4)13(8-11)25-3/h7-8,10H,5-6,9H2,1-4H3,(H2,19,20,21) |
InChIキー |
KNCBJDKEDNNBIZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


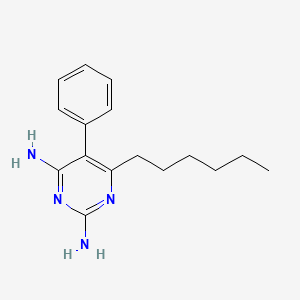
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
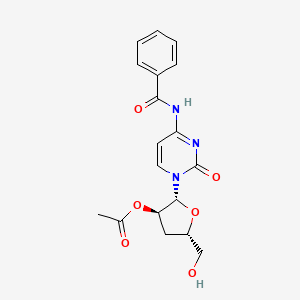
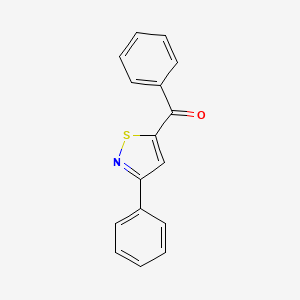
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
